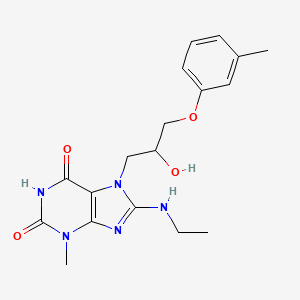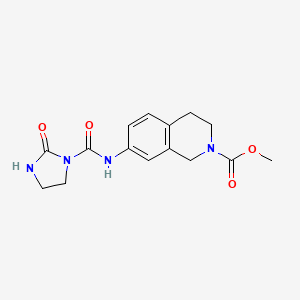
methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves the condensation of appropriate precursors, cyclization reactions, and modifications of functional groups to introduce the desired structural motifs. For example, compounds with similar structures are synthesized through reactions involving aminoquinolones with arenealdehydes and mercaptoacetic acid, indicating a multi-step synthesis process that may include condensation, cyclization, and functional group transformation steps (Facchinetti et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis (Rudenko et al., 2012).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including those leading to anticancer activity. The reactivity is often explored through the synthesis of derivatives and testing their biological activity, such as anticancer effects against specific cell lines (Gaber et al., 2021).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds under different conditions. While specific data on "methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" is not directly available, related research indicates that these properties are determined using standard analytical techniques and contribute to the compound's application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, define the potential applications of these compounds. For instance, the synthesis and reactivity of related compounds, such as their ability to undergo cyclization reactions and their biological activities, highlight the importance of chemical properties in designing new molecules with desired functions (Doyle et al., 1996).
科学研究应用
Synthesis and Chemistry of Antitumor Agents
Research has shown the synthesis and chemical properties of compounds related to imidazotetrazines, demonstrating their potential as broad-spectrum antitumor agents. One study involved the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against leukemia, indicating the potential for similar compounds in cancer treatment (Stevens et al., 1984).
Anticancer Activity Against Breast Cancer
Another study focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which were tested for their anticancer effect against the MCF-7 breast cancer cell line. This research highlights the process of obtaining these compounds and evaluating their efficacy, demonstrating the importance of structural variation in medicinal chemistry for targeting specific cancer types (Gaber et al., 2021).
Cytotoxic Activity Studies
Investigations into the cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been conducted. These studies explore how the positioning of side chains affects biological activity, with some derivatives showing significant growth delays against tumors in mice, indicating the potential for these compounds in the development of new anticancer drugs (Bu et al., 2001).
NMDA Receptor Antagonism
Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines has revealed compounds with nanomolar affinity for antagonism at the glycine site of the NMDA receptor. This work underscores the importance of stereochemistry and molecular conformation in designing potent NMDA antagonists, which could have applications in neuropharmacology and the treatment of neurological disorders (Leeson et al., 1992).
属性
IUPAC Name |
methyl 7-[(2-oxoimidazolidine-1-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-15(22)18-6-4-10-2-3-12(8-11(10)9-18)17-14(21)19-7-5-16-13(19)20/h2-3,8H,4-7,9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONOWFIVFKBENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)
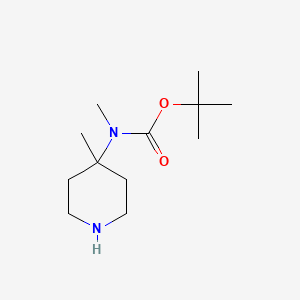
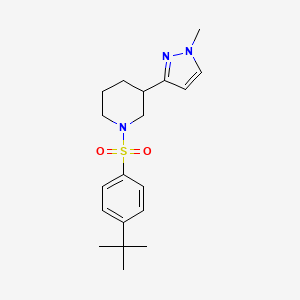
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
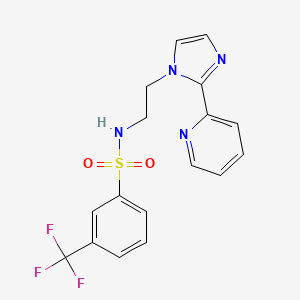
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)
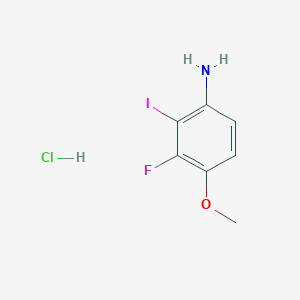
![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)
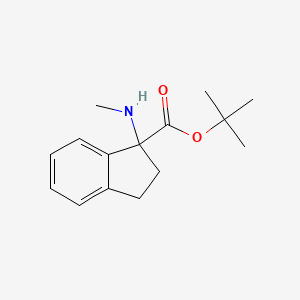
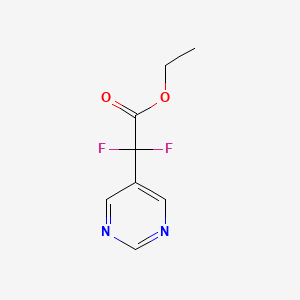
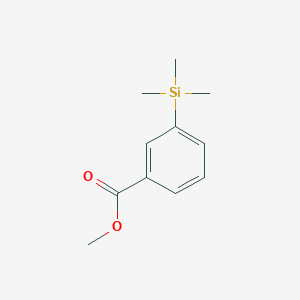
![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

